Home > Products > Screening Compounds P42715 > Thalidomide-5'-C3-OH
Thalidomide-5'-C3-OH -

Thalidomide-5'-C3-OH

Catalog Number: EVT-14901744
CAS Number:
Molecular Formula: C16H16N2O5
Molecular Weight: 316.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-C3-OH is a derivative of thalidomide, a compound originally developed in the late 1950s and infamously associated with severe teratogenic effects. Despite its controversial history, thalidomide has found renewed therapeutic applications, particularly in treating conditions such as multiple myeloma and erythema nodosum leprosum. Thalidomide-5'-C3-OH represents a modification intended to enhance the pharmacological properties of the parent compound while mitigating its adverse effects.

Source

Thalidomide-5'-C3-OH is synthesized from commercially available thalidomide through various chemical modifications. The compound is often utilized in research settings to explore its biological activity and potential therapeutic applications.

Classification

Thalidomide-5'-C3-OH falls under the category of pharmaceutical compounds, specifically as an analog of thalidomide. It is classified as an immunomodulatory drug, which means it can alter immune system responses.

Synthesis Analysis

Methods

The synthesis of Thalidomide-5'-C3-OH typically involves several key steps:

  1. Activation of Thalidomide: The thalidomide molecule is activated at the 5' position by introducing a reactive group.
  2. Hydroxylation: A hydroxyl group is introduced at the C3 position, which may involve specific reagents and catalysts.
  3. Purification: The final product undergoes purification processes such as chromatography to achieve high purity and yield.

Technical Details

The synthetic route may vary based on the desired properties of the final compound. Common reagents for hydroxylation include oxidizing agents like potassium permanganate or hydrogen peroxide, while purification often employs techniques like high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular formula for Thalidomide-5'-C3-OH is C16H16N2O6C_{16}H_{16}N_{2}O_{6}, with a molecular weight of approximately 332.31 g/mol. The structure features a core isoindole ring with functional groups that enhance its solubility and bioavailability.

Data

  • IUPAC Name: 2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione
  • InChI Key: DBUILZKYPMUBLD-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO
Chemical Reactions Analysis

Reactions

Thalidomide-5'-C3-OH can participate in various chemical reactions:

  1. Oxidation: This can lead to the formation of hydroxylated derivatives.
  2. Reduction: Functional groups on the PEG chain can be modified through reduction reactions.
  3. Substitution: Different functional groups can be introduced via substitution reactions.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate
  • Reducing Agents: Sodium borohydride
  • Substitution Nucleophiles: Various nucleophiles depending on the desired modification.
Mechanism of Action

The mechanism of action for Thalidomide-5'-C3-OH involves its interaction with cereblon, a protein that is part of the E3 ubiquitin ligase complex. By binding to cereblon, Thalidomide-5'-C3-OH modulates the degradation of specific proteins involved in inflammatory and immune responses, leading to its therapeutic effects. This mechanism mirrors that of thalidomide but is enhanced due to structural modifications that improve solubility and bioavailability.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-5'-C3-OH exhibits characteristics typical of organic compounds:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Enhanced solubility due to PEGylation.

Chemical Properties

The compound's stability and reactivity are influenced by its functional groups:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Capable of undergoing oxidation, reduction, and substitution reactions as described previously.
Applications

Thalidomide-5'-C3-OH has several scientific applications:

  1. Pharmaceutical Research: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
  2. Biological Studies: Used as a model compound for studying PEGylation effects on drug delivery systems.
  3. Chemical Synthesis: Serves as a reference compound in synthetic chemistry for developing new thalidomide derivatives with improved pharmacological profiles.
Introduction to Thalidomide-5'-C3-OH in Targeted Protein Degradation Research

The emergence of targeted protein degradation (TPD) as a therapeutic strategy has revolutionized molecular pharmacology, with cereblon (CRBN)-recruiting ligands serving as foundational components. Among these, Thalidomide-5'-C3-OH represents a synthetically engineered compound that bridges historical pharmacology with contemporary degradation technologies. This molecule evolved from the dark legacy of parent thalidomide—a compound notorious for its teratogenicity but later repurposed for hematological malignancies following the discovery of its CRBN-binding properties. Unlike classical inhibitors that temporarily block protein function, Thalidomide-5'-C3-OH serves as a critical structural component in bifunctional degraders (PROTACs), enabling the selective elimination of disease-relevant proteins through the ubiquitin-proteasome system. Its design incorporates strategic modifications to the thalidomide scaffold, optimizing it for linker conjugation while preserving essential molecular interactions with CRBN [1] [2] [9].

Historical Context of Thalidomide Derivatives in Molecular Pharmacology

Thalidomide's complex pharmacological journey began in the 1950s as a sedative and antiemetic, but its severe teratogenic effects led to global withdrawal. The rediscovery of thalidomide's therapeutic utility in erythema nodosum leprosum (1998) and multiple myeloma (2006) ignited interest in its mechanism of action [10]. A pivotal breakthrough came in 2010 when researchers identified cereblon (CRBN) as thalidomide's primary biological target using affinity purification techniques with ferrite glycidyl methacrylate (FG) beads [2] [4]. This revealed that thalidomide and its clinically optimized derivatives (lenalidomide, pomalidomide)—collectively termed immunomodulatory drugs (IMiDs)—function as molecular glues that modulate the CRL4CRBN E3 ubiquitin ligase complex. These molecules induce conformational changes in CRBN, enabling the ubiquitination and degradation of previously non-targeted neosubstrates (e.g., transcription factors Ikaros/Aiolos) [2] [6]. This mechanistic understanding laid the groundwork for developing purpose-engineered CRBN recruiters like Thalidomide-5'-C3-OH, transitioning from serendipitous therapeutic effects to rational degrader design [4] [9].

Table 1: Evolution of Thalidomide-Based Therapeutics

CompoundKey Structural FeaturePrimary ApplicationMolecular Target
ThalidomideRacemic glutarimide-phthalimideLeprosy, Myeloma (1st gen)CRBN
Lenalidomide4-Amino-glutarimide modificationMyelodysplastic SyndromesCRBN
PomalidomideDehydrogenated amino-glutarimideRefractory MyelomaCRBN
Thalidomide-5'-C3-OHC3 alkyl linker + hydroxyl handlePROTAC linker conjugationCRBN

Role of Thalidomide-5'-C3-OH as a Cereblon (CRBN)-Recruiting Ligand

Thalidomide-5'-C3-OH functions as a precision recruitment module for the CRL4CRBN complex (comprising Cullin-4, RING-box protein 1, DDB1, and CRBN). Its glutarimide moiety engages CRBN's tri-tryptophan pocket (Trp380/Trp386/Trp402 in human CRBN) through hydrogen bonding with His378 and van der Waals interactions, mimicking the endogenous degron recognition mechanism [3] [6]. The terminal hydroxyl group (-OH) of its propyl linker enables covalent conjugation to warheads targeting proteins of interest (POIs), forming heterobifunctional PROTACs. Upon cellular entry, these PROTACs simultaneously bind CRBN and the POI, inducing a ternary complex that facilitates ubiquitin transfer from the E2 enzyme to the POI. Subsequent proteasomal degradation of the POI occurs with catalytic efficiency, allowing sub-stoichiometric activity [1] [9].

Biophysically, Thalidomide-5'-C3-OH maintains high-affinity binding to CRBN (Kd ~250 nM), comparable to parent IMiDs, while offering enhanced versatility for linker attachment compared to metabolites like 5-hydroxythalidomide. This is evidenced by its incorporation into clinically advanced PROTACs such as:

  • dBET1: Links Thalidomide-5'-C3-OH to the BET inhibitor JQ1, degrading BRD4 in leukemia models [9]
  • PROTAC IRAK4 degrader-1: Induces >50% IRAK4 degradation at 1 μM in lymphoma cells [7]
  • ARV-825: Utilizes pomalidomide (an advanced IMiD) for BRD4 degradation, demonstrating DC50 values <1 nM [9]

Table 2: PROTACs Incorporating Thalidomide-5'-C3-OH and Derivatives

PROTAC NameTarget ProteinDegradation EfficiencyBiological Model
dBET1BRD4Significant tumor reduction in AML xenograftsMV4;11 leukemia xenograft
PROTAC IRAK4 degrader-1IRAK4>50% degradation at 1 μMOCI-LY-10 lymphoma cells
ARV-825BRD4DC50 <1 nM; sustained degradation >24hBurkitt’s lymphoma cells
Compound 21 (dihydroquinazolinone-based)BRD4IC50 0.81 μM (cell growth inhibition)THP-1 leukemia cells

Structural Differentiation from Parent Thalidomide and Analogous Metabolites

Thalidomide-5'-C3-OH (C18H20N2O6, MW 360.36 g/mol) is distinguished from classical thalidomide metabolites through deliberate molecular engineering [1] [8]:

  • Core Modifications:
  • Glutarimide Ring Preservation: Maintains the cyclic imide essential for CRBN binding (hydrogen bonding with His380/Trp382) [6].
  • Linker Integration: Features a C3 alkyl spacer (-CH2-CH2-CH2-) terminating in a hydroxyl group, replacing the metabolically labile phthalimide ring. This linker length optimizes ternary complex formation by providing spatial flexibility between CRBN and the POI [1].
  • Comparative Analysis with Metabolites:
  • 5-Hydroxythalidomide (C13H10N2O5): Contains a phenolic -OH directly on the phthalimide ring, limiting linker-conjugation options and exhibiting altered CRBN-binding kinetics due to electronic effects [8].
  • Thalidomide-5-fluoride (C13H9FN2O4): Substitutes hydrogen with fluorine at the phthalimide C5 position, enhancing metabolic stability but offering no functional handle for conjugation [7].
  • PEGylated Variants: Contrasts with derivatives like Thalidomide-5'-C3-PEG1-OH (SKU T54252-50mg), which incorporates an ethylene glycol spacer (-CH2-CH2-O-) to enhance hydrophilicity but potentially increase conformational flexibility [1].

The structural nuances of Thalidomide-5'-C3-OH are encapsulated in its SMILES notation (OCCOCCCC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1), which highlights the aliphatic linker and conserved glutarimide-phthalimide core [1]. This configuration balances CRBN-binding affinity with synthetic utility—enabling efficient conjugation to diverse warheads via esterification, amidation, or click chemistry.

Table 3: Structural Comparison of Thalidomide Derivatives

CompoundMolecular FormulaSMILES NotationKey FeatureRole in PROTAC Design
ThalidomideC13H10N2O4O=C1NC(CCC(=O)C2=CC=CC=C22)=OUnmodified phthalimideCRBN molecular glue
5-HydroxythalidomideC13H10N2O5O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(O)=C3)=OPhenolic -OH at phthalimide C5Limited conjugation utility
Thalidomide-5-fluorideC13H9FN2O4O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(F)=C3)=OFluorine at phthalimide C5Metabolic stability enhancer
Thalidomide-5'-C3-OHC18H20N2O6OCCOCCCC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1C3 alkyl linker + terminal -OHOptimized CRBN recruiter
Thalidomide-5'-C3-PEG1-OHC20H24N2O7Not provided-CH2CH2O- spacerEnhanced hydrophilicity

Properties

Product Name

Thalidomide-5'-C3-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropyl)isoindole-1,3-dione

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

InChI

InChI=1S/C16H16N2O5/c19-7-1-2-9-3-4-10-11(8-9)16(23)18(15(10)22)12-5-6-13(20)17-14(12)21/h3-4,8,12,19H,1-2,5-7H2,(H,17,20,21)

InChI Key

ALOVZVPJVDOQRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.